1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C15H17N3OS and its molecular weight is 287.38. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Therapy
Thiophene derivatives have been studied as novel PI3Kα/mTOR dual inhibitors for cancer therapy. They have shown moderate to excellent anti-tumor activities against various cancer cell lines .
Material Science
Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors, which is crucial for extending the life of metals in various environments .
Antimicrobial Activity
Thiophene derivatives exhibit high antimicrobial activity against various microbial infections and are being explored for new antimicrobial agents .
Analgesic and Anti-inflammatory Applications
Some thiophene derivatives show analgesic and anti-inflammatory activities, which could be beneficial in developing new medications for pain and inflammation management .
Antihypertensive Activity
Thiophene compounds have been associated with antihypertensive effects, suggesting potential use in treating high blood pressure .
Antitumor Activity
Apart from their role in cancer therapy as PI3Kα/mTOR inhibitors, thiophene derivatives also show promise in other antitumor activities .
Light-Emitting Diodes (LEDs) Fabrication
Thiophene derivatives are used in the fabrication of LEDs due to their favorable electronic properties .
Mechanism of Action
Target of Action
The primary targets of this compound are the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are key players in cell growth, proliferation, and survival .
Mode of Action
The compound acts as a dual inhibitor of PI3Kα and mTOR. It binds to these targets, inhibiting their activity and leading to a decrease in the phosphorylation of AKT, a downstream effector in the PI3K/Akt/mTOR pathway .
Biochemical Pathways
The PI3K/Akt/mTOR pathway is a critical signaling pathway in cells. When this pathway is inhibited, it leads to a decrease in cell growth and proliferation, and an increase in apoptosis .
Result of Action
The compound has shown significant anti-tumor activity against several cancer cell lines, including A549, MCF-7, and Hela. It induces cell cycle arrest at the G0/G1 phase and stimulates apoptosis .
properties
IUPAC Name |
2-thiophen-2-yl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(9-11-3-2-8-20-11)17-6-7-18-14(10-17)12-4-1-5-13(12)16-18/h2-3,8H,1,4-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZDARBIDQMPIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone |
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